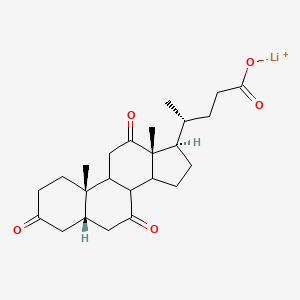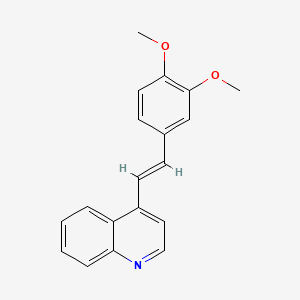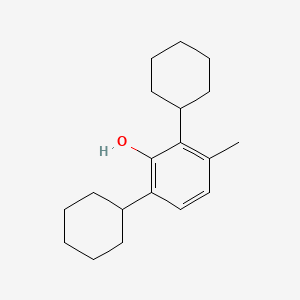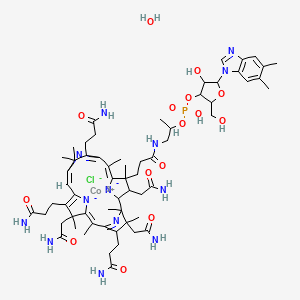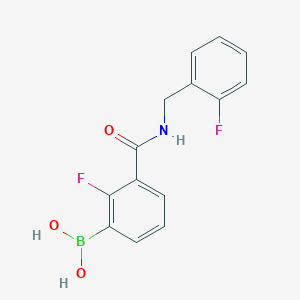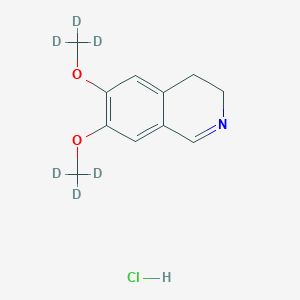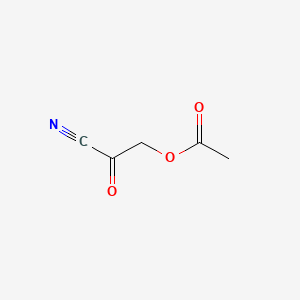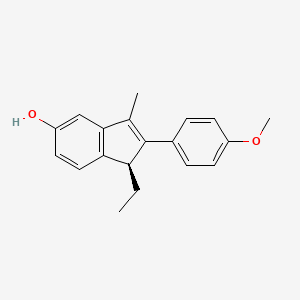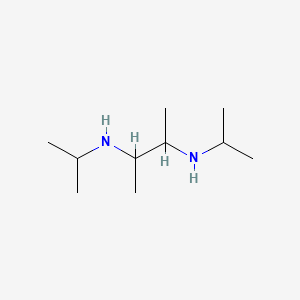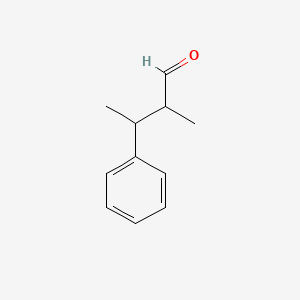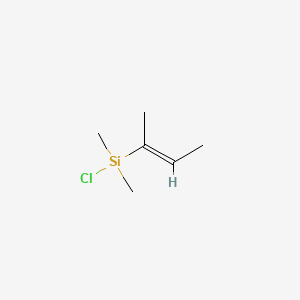
Chlorodimethyl(1-methyl-1-propenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodimethyl(1-methyl-1-propenyl)silane is an organosilicon compound with the molecular formula C6H13ClSi. It is a silane derivative where a silicon atom is bonded to two methyl groups, one chlorine atom, and a 1-methyl-1-propenyl group. This compound is used in various chemical synthesis processes due to its reactivity and ability to introduce silicon-containing groups into organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorodimethyl(1-methyl-1-propenyl)silane can be synthesized through the reaction of chlorodimethylsilane with 1-methyl-1-propene under specific conditions. The reaction typically involves the use of a catalyst such as platinum or palladium to facilitate the addition of the 1-methyl-1-propenyl group to the silicon atom .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where chlorodimethylsilane and 1-methyl-1-propene are combined in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Chlorodimethyl(1-methyl-1-propenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Addition Reactions: The double bond in the 1-methyl-1-propenyl group can participate in addition reactions with electrophiles or radicals.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions are typically carried out in polar solvents such as water or alcohols at moderate temperatures.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and peroxides are used under conditions that favor the addition to the double bond.
Major Products Formed:
Substitution Reactions: Products include silanols, silamines, and siloxanes.
Addition Reactions: Products include halogenated silanes and other functionalized silanes.
Applications De Recherche Scientifique
Chlorodimethyl(1-methyl-1-propenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: It is utilized in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the silicon-containing groups can improve the pharmacokinetics of therapeutic agents.
Industry: It is employed in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of chlorodimethyl(1-methyl-1-propenyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles, while the double bond in the 1-methyl-1-propenyl group can react with electrophiles. These reactions lead to the formation of new silicon-containing compounds with diverse functionalities .
Comparaison Avec Des Composés Similaires
Chlorodimethylsilane: Similar in structure but lacks the 1-methyl-1-propenyl group.
Dichlorodimethylsilane: Contains two chlorine atoms instead of one.
Chlorotrimethylsilane: Contains three methyl groups instead of two.
Uniqueness: Chlorodimethyl(1-methyl-1-propenyl)silane is unique due to the presence of the 1-methyl-1-propenyl group, which imparts additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new materials and compounds with specific properties .
Propriétés
Numéro CAS |
97375-15-0 |
|---|---|
Formule moléculaire |
C6H13ClSi |
Poids moléculaire |
148.70 g/mol |
Nom IUPAC |
[(E)-but-2-en-2-yl]-chloro-dimethylsilane |
InChI |
InChI=1S/C6H13ClSi/c1-5-6(2)8(3,4)7/h5H,1-4H3/b6-5+ |
Clé InChI |
GCNUQLYVNHKSNI-AATRIKPKSA-N |
SMILES isomérique |
C/C=C(\C)/[Si](C)(C)Cl |
SMILES canonique |
CC=C(C)[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


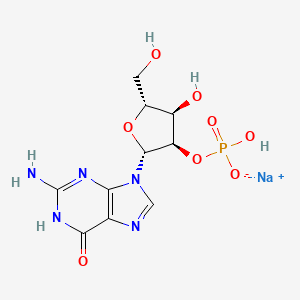
![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)

